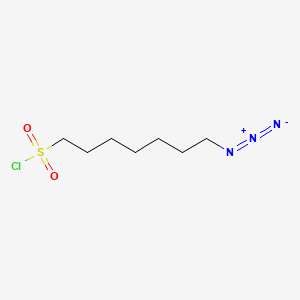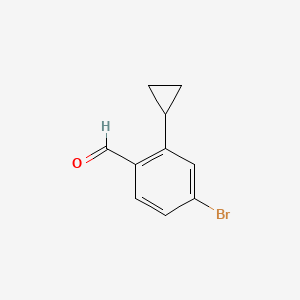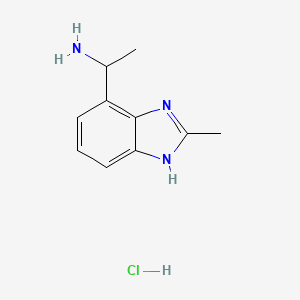
7-azidoheptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azidoheptane-1-sulfonyl chloride (AHSC) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in both organic and aqueous solvents. AHSC is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used for the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds.
Scientific Research Applications
7-azidoheptane-1-sulfonyl chloride has a variety of scientific research applications. It is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used for the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds. Additionally, 7-azidoheptane-1-sulfonyl chloride is used in the synthesis of organic dyes, pharmaceuticals, and other compounds.
Mechanism of Action
7-azidoheptane-1-sulfonyl chloride is an azide-based reagent which is used to introduce a sulfonyl group into organic compounds. This reaction is known as a nucleophilic substitution reaction. In this reaction, the sulfonyl chloride group of 7-azidoheptane-1-sulfonyl chloride undergoes an attack by a nucleophile, such as an amine or hydroxide ion. This attack results in the formation of an intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
7-azidoheptane-1-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In studies conducted in vitro, 7-azidoheptane-1-sulfonyl chloride has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 7-azidoheptane-1-sulfonyl chloride has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
The main advantage of using 7-azidoheptane-1-sulfonyl chloride in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, 7-azidoheptane-1-sulfonyl chloride is relatively inexpensive and can be stored for extended periods of time. The main limitation of using 7-azidoheptane-1-sulfonyl chloride is its toxicity. 7-azidoheptane-1-sulfonyl chloride is classified as a hazardous material, and should be handled with care.
Future Directions
The use of 7-azidoheptane-1-sulfonyl chloride in scientific research is still in its early stages, and there are a variety of potential future directions for its use. For example, 7-azidoheptane-1-sulfonyl chloride could be used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new diagnostic methods. Additionally, 7-azidoheptane-1-sulfonyl chloride could be used in the study of enzyme reactions, for the production of labeled proteins, and for the synthesis of other compounds. Finally, 7-azidoheptane-1-sulfonyl chloride could be used in the development of new organic dyes and other compounds.
Synthesis Methods
7-azidoheptane-1-sulfonyl chloride can be synthesized through a variety of methods. The most common method involves the reaction of heptan-1-sulfonyl chloride (HSCl) with sodium azide. In this reaction, the HSCl is first dissolved in an organic solvent, such as dichloromethane or ether. To this solution, a solution of sodium azide in water is added dropwise. The reaction is then stirred for several hours, and the resulting solution is allowed to cool. The 7-azidoheptane-1-sulfonyl chloride is then precipitated from the reaction mixture by the addition of an excess of methanol.
properties
IUPAC Name |
7-azidoheptane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBJMTVNOSXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azidoheptane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)



![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)
![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)